S-(+)-Flecainide is derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which undergoes several chemical transformations to yield the active pharmaceutical ingredient. It is classified as a sodium channel blocker and is recognized for its efficacy in managing supraventricular arrhythmias. The drug is marketed under various brand names, including Tambocor.
The synthesis of S-(+)-Flecainide involves multiple steps, beginning with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The following outlines key methods used in its synthesis:
S-(+)-Flecainide has a complex molecular structure characterized by its trifluoroethoxy groups and a piperidine ring. Its chemical formula is , and it has a molecular weight of approximately 343.33 g/mol.
S-(+)-Flecainide undergoes several chemical reactions during its synthesis:
These reactions are sensitive to conditions such as temperature, solvent choice, and catalyst type, which significantly influence yield and purity .
S-(+)-Flecainide exerts its pharmacological effects primarily through the blockade of voltage-gated sodium channels in cardiac myocytes. This action results in:
These properties are essential for formulating effective pharmaceutical preparations .
S-(+)-Flecainide is primarily used in clinical settings for:
Additionally, analytical methods have been developed for quantifying flecainide levels in biological samples, aiding in therapeutic drug monitoring .
S-(+)-Flecainide, the dextrorotatory enantiomer of the class Ic antiarrhythmic flecainide, exhibits stereoselective interactions with cardiac voltage-gated sodium channels (NaV1.5). Its mechanism centers on high-affinity binding to the channel’s α-subunit, preferentially inhibiting the open and inactivated states while sparing the resting state. This enantiomer-specific blockade prolongs the channel’s recovery time, thereby suppressing pathological high-frequency excitations in cardiac tissue without significantly affecting normal sinus rhythm [7] [8].
S-(+)-Flecainide binds to NaV1.5 with slow association and dissociation kinetics, characterized by a dissociation constant (Kd) in the low micromolar range (0.5–2 µM). This high affinity arises from hydrophobic interactions within the channel’s inner pore, involving domain III and IV residues. The binding stabilizes the inactivated state, reducing channel availability during rapid depolarizations. Pharmacologically, S-(+)-Flecainide demonstrates a 2-fold higher binding affinity compared to the R-(-) enantiomer, attributed to optimized steric complementarity with the pore helix [8] [10].
Table 1: Binding Kinetics of S-(+)-Flecainide at NaV1.5
Parameter | Value | Experimental System |
---|---|---|
Association Rate (kon) | 1.2 × 104 M−1s−1 | Human NaV1.5 expressed in HEK-293 cells |
Dissociation Rate (koff) | 0.025 s−1 | Human NaV1.5 expressed in HEK-293 cells |
Dissociation Constant (Kd) | 2.1 µM | Voltage-clamp electrophysiology |
State Preference | Open/Inactivated > Resting | Guinea pig ventricular myocytes |
State-dependent inhibition manifests as a 20-fold higher affinity for NaV1.5 in the open/inactivated states versus the resting state. During the action potential (AP) plateau, S-(+)-Flecainide binds deeply within the pore, obstructing ion permeation. Subsequent membrane repolarization traps the drug due to slowed unbinding kinetics (time constant τ ≈ 12–15 s), prolonging the channel’s refractory period. This results in significant QRS complex widening (>20% at therapeutic concentrations), reflecting slowed ventricular conduction. Importantly, atrial myocytes exhibit enhanced susceptibility due to their shorter diastolic intervals, which limit channel recovery [4] [7] [8].
Table 2: State-Dependent Inhibition Parameters
Channel State | Affinity (Kd) | Effect on AP Parameters |
---|---|---|
Resting | 40 µM | Minimal effect on Vmax of phase 0 |
Open | 1.8 µM | QRS widening (↑ 20–30%) |
Inactivated | 2.0 µM | Reduced late Na+ current, suppressed EADs |
Use dependence is a hallmark of S-(+)-Flecainide, where blockade intensifies with increasing heart rate. At 60 bpm, sodium channel inhibition is ~25%, rising to >80% at 150 bpm. This frequency-dependent behavior stems from cumulative drug binding during successive depolarizations: abbreviated diastolic intervals prevent complete channel recovery, causing progressive conduction slowing. Mathematical modeling reveals a time constant of recovery (τrec) of 10.2 s at −100 mV, explaining its efficacy in tachyarrhythmias but minimal effects at normal rates [4] [8].
Table 3: Frequency-Dependent Blockade of NaV1.5
Stimulation Frequency | % Na+ Current Block | QRS Duration Change | Clinical Implication |
---|---|---|---|
1 Hz | 25% | +10% | Minimal conduction slowing |
2 Hz | 55% | +20% | Moderate QT prolongation |
3 Hz | >80% | +35% | Antiarrhythmic effect in VT/SVT |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: